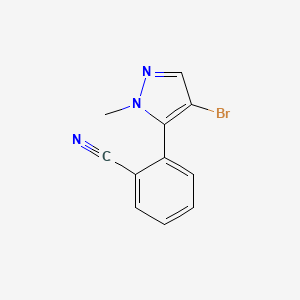
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)benzonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromo group at the 4-position of the pyrazole ring and a benzonitrile group at the 5-position. It has a molecular formula of C11H8BrN3 and a molecular weight of 262.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)benzonitrile typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes. These methods are designed to improve yield and efficiency while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions may yield oxides or amines, respectively .
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a benzonitrile group.
Imidazole Derivatives: Share a similar five-membered ring structure but differ in the positioning and nature of the nitrogen atoms.
Uniqueness
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8BrN3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C11H8BrN3/c1-15-11(10(12)7-14-15)9-5-3-2-4-8(9)6-13/h2-5,7H,1H3 |
InChI Key |
XMOVACKKJUYPLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


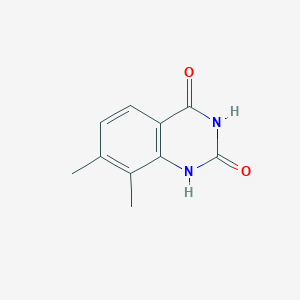
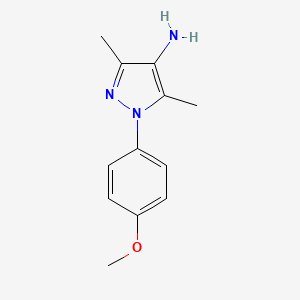

![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

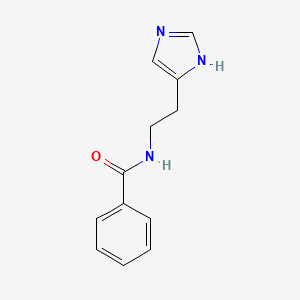
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)

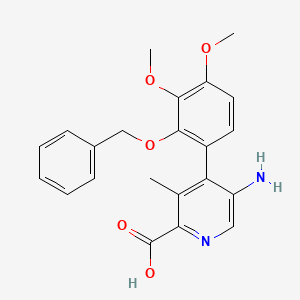

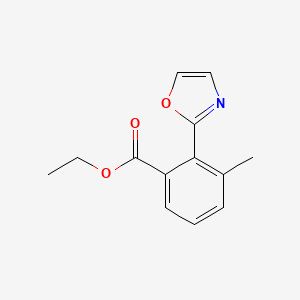
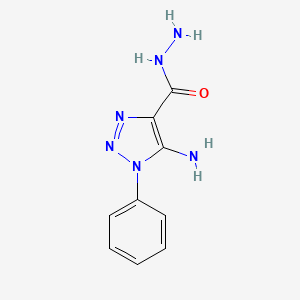

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)
